N-(4-Butylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide
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Overview
Description
N-(4-Butylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide is a complex organic compound with a unique structure that includes both butyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide typically involves multi-step organic synthesis. One common method involves the reaction of 4-butylaniline with 2-methoxybenzoyl chloride under basic conditions to form an intermediate amide. This intermediate is then subjected to further reactions to introduce the 2-methylalaninamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(4-Butylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Butylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Butylphenyl)-N~2~-(2-hydroxyphenyl)-2-methylalaninamide
- N-(4-Butylphenyl)-N~2~-(2-chlorophenyl)-2-methylalaninamide
- N-(4-Butylphenyl)-N~2~-(2-nitrophenyl)-2-methylalaninamide
Uniqueness
N-(4-Butylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide is unique due to the presence of both butyl and methoxyphenyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
89312-67-4 |
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Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-(2-methoxyanilino)-2-methylpropanamide |
InChI |
InChI=1S/C21H28N2O2/c1-5-6-9-16-12-14-17(15-13-16)22-20(24)21(2,3)23-18-10-7-8-11-19(18)25-4/h7-8,10-15,23H,5-6,9H2,1-4H3,(H,22,24) |
InChI Key |
DNIKHVWZXBIFGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)(C)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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